Bienvenue dans la boutique en ligne BenchChem!

Clopidogrel Impurity 7

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Generic substitution risks ANDA rejection. This specific (S)-enantiomer—Clopidogrel Amide EP Impurity E—is mandated for accurate HPLC/UPLC identification per pharmacopoeial monographs. Its distinct chiral identity ensures reliable retention times and system suitability where R-isomers or esters critically fail, as confirmed by regulatory method studies. A fundamental requirement for QC batch release and stability testing.

Molecular Formula C15H15ClN2OS
Molecular Weight 306.82
CAS No. 444728-13-6
Cat. No. B601373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Impurity 7
CAS444728-13-6
Molecular FormulaC15H15ClN2OS
Molecular Weight306.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Impurity 7 (CAS 444728-13-6): An Analytically Essential (S)-Amide Reference for Pharmacopoeial Compliance and ANDA Submissions


Clopidogrel Impurity 7, also known as Clopidogrel Amide or Clopidogrel EP Impurity E (S-Isomer), is a chiral (S)-enantiomer impurity and key synthesis intermediate of the antiplatelet drug Clopidogrel [1]. It is recognized in major pharmacopoeias and is chemically defined as (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide, with a molecular weight of 306.8 g/mol . This compound serves as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) [2].

Why a Generic Clopidogrel Impurity Standard Cannot Substitute for Impurity 7 (CAS 444728-13-6) in Validated Methods


Generic substitution of reference standards is scientifically invalid for Clopidogrel Impurity 7 due to its distinct stereochemical identity. It is the specific (S)-enantiomer of the clopidogrel amide, a product of the synthesis pathway [1]. Pharmacopoeial and regulatory methods mandate its use for accurate identification and quantification, as substituting with a different impurity (e.g., impurity C (120202-71-3), which is an ester and the inactive R-enantiomer, or impurity A, a carboxylic acid) would lead to false results in chromatographic methods due to different retention times and chemical properties . Furthermore, studies show that achieving the official relative retention times for clopidogrel impurities is methodologically challenging, underscoring the need for the exact, high-purity standard to ensure reliable system suitability and method validation [2].

Quantitative Differentiation of Clopidogrel Impurity 7 (CAS 444728-13-6) Against Key Comparators


Chiral Purity: Essential for Method Selectivity and Regulatory Compliance

Unlike Clopidogrel EP Impurity E (the racemic mixture, CAS 90055-68-8), Clopidogrel Impurity 7 (CAS 444728-13-6) is the specific (S)-enantiomer [1]. This is critical because (+)-(S)-clopidogrel is the active antiplatelet agent, while its (-)-(R)-enantiomer is an impurity (Impurity C) devoid of activity [2]. Using the racemate would compromise chiral separation method development and validation, which is a specific requirement to ensure the optical purity of the final drug product.

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Chemical Functionality: Distinguishing an Amide from an Ester or Acid for Method Specificity

Clopidogrel Impurity 7 is a primary amide. This fundamental chemical distinction from other common impurities has direct analytical consequences. For instance, Clopidogrel EP Impurity C (CAS 120202-71-3) is a methyl ester and the inactive R-enantiomer [1]. Impurity A is the corresponding carboxylic acid . These functional group differences result in significantly different chromatographic behavior (e.g., relative retention times) and ionization efficiencies in LC-MS. A validated method for quantifying Impurity 7 cannot be substituted with standards of Impurity A or C, as this would lead to false quantitative results and failed system suitability tests.

Analytical Method Development Impurity Profiling Stability Studies

Traceability and Purity: USP PAI vs. Primary Reference Standard Classification

The commercial offering of this compound (Clopidogrel Amide, CAS 444728-13-6) by USP is categorized as a 'Pharmaceutical Analytical Impurity' (PAI), not an 'official USP Reference Standard' . This classification directly informs its use-case. While a PAI is an analytical material with a purity specification (e.g., >95% per vendor ), it is intended for initial method development, validation, and routine quality control (QC). In contrast, an official USP Reference Standard carries a higher degree of certified purity and is typically reserved for final product release testing. This distinction is crucial for procurement decisions within a quality management system.

Regulatory Affairs Quality Assurance ANDA Filings

Chromatographic Differentiation: Relative Retention Time (RRT) Against Clopidogrel

A published study on HPLC method development for clopidogrel and its impurities reported the relative retention times (RRTs) for key related substances. Impurity A, B, and C (the latter being the R-enantiomer) were found at RRTs of approximately 0.4, 0.7, and 0.6, respectively, relative to the clopidogrel peak [1]. While a specific RRT for Impurity 7 (Clopidogrel Amide) was not found in the open literature, the provided data for other impurities demonstrates the class-level necessity for individual standards: each impurity has a unique RRT, and a generic or substitute standard would not provide the correct retention time for accurate peak identification and system suitability testing.

Chromatography Analytical Chemistry Pharmaceutical Analysis

High-Value Application Scenarios for Clopidogrel Impurity 7 (CAS 444728-13-6)


Analytical Method Development and Validation for ANDA Submissions

In generic pharmaceutical development, the FDA requires comprehensive impurity profiling. Clopidogrel Impurity 7 serves as a critical reference standard for developing and validating HPLC or UPLC methods for the detection and quantification of this specific amide impurity in clopidogrel bisulfate drug substance and finished dosage forms. Its high purity and characterization data support the specificity, linearity, and accuracy validation parameters required for ANDA filings [1].

Routine Quality Control (QC) and Batch Release Testing

Pharmaceutical manufacturers use Clopidogrel Impurity 7 as a quantitative standard in their QC laboratories. During batch release testing, its presence is monitored against established acceptance criteria, often specified in the USP or EP monographs. Using the correct standard ensures that only batches meeting the rigorous purity and impurity profile specifications are released to the market, safeguarding patient safety [2].

Stability Studies and Forced Degradation Analysis

Understanding the degradation pathways of clopidogrel is a regulatory requirement. Clopidogrel Impurity 7 is a key marker for studying the stability of the API under various stress conditions (e.g., heat, humidity, oxidation). Its identification and quantification in stability samples help establish the product's shelf life and appropriate storage conditions. A major study on clopidogrel oxidation highlighted the importance of isolating and characterizing such impurities to understand degradation mechanisms [3].

Method Troubleshooting and Pharmacopoeial Compliance Verification

As shown in the literature, achieving pharmacopoeial system suitability requirements for clopidogrel impurity separation can be challenging [4]. Clopidogrel Impurity 7 is an essential tool for troubleshooting problematic HPLC methods. By spiking samples with this known standard, analysts can verify peak identification, confirm resolution from adjacent peaks, and adjust chromatographic parameters to meet the stringent requirements of the USP and EP monographs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopidogrel Impurity 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.